N-methylazetidin-2-amine;dihydrochloride

TAAR1 agonism CNS drug discovery scaffold hopping

N-Methylazetidin-2-amine dihydrochloride (CAS 1389264-23-6; 1414513-87-3) is a small-molecule building block featuring a strained four-membered azetidine ring with a methylamine substituent at the 2-position. This dihydrochloride salt form enhances aqueous solubility and facilitates handling in medicinal chemistry workflows.

Molecular Formula C4H12Cl2N2
Molecular Weight 159.05
CAS No. 1389264-23-6; 1414513-87-3
Cat. No. B2631367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidin-2-amine;dihydrochloride
CAS1389264-23-6; 1414513-87-3
Molecular FormulaC4H12Cl2N2
Molecular Weight159.05
Structural Identifiers
SMILESCNC1CCN1.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH/c1-5-4-2-3-6-4;;/h4-6H,2-3H2,1H3;2*1H
InChIKeyWTDLAIJURSKZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylazetidin-2-amine Dihydrochloride Procurement Guide: Sourcing the Correct Azetidine Building Block


N-Methylazetidin-2-amine dihydrochloride (CAS 1389264-23-6; 1414513-87-3) is a small-molecule building block featuring a strained four-membered azetidine ring with a methylamine substituent at the 2-position. This dihydrochloride salt form enhances aqueous solubility and facilitates handling in medicinal chemistry workflows . The compound belongs to the 2-azetidinemethanamine class, which has been patented as a scaffold for trace amine-associated receptor (TAAR) ligands, with the N-methyl substitution pattern directly implicated in modulating receptor affinity and central nervous system (CNS) penetration [1].

Why Generic N-Methylazetidin-2-amine Dihydrochloride Substitution Fails: Evidence-Based Selection Criteria


Interchanging azetidine building blocks without considering N-substitution and regioisomerism carries significant risk in drug discovery. The N-methyl group on the azetidine ring directly influences key drug-like properties such as lipophilicity, basicity, and metabolic stability [1]. The 2-aminomethyl substitution pattern is also critical, as exemplified in a TAAR1 patent where specific 2-azetidinemethaneamine derivatives, but not their pyrrolidine or piperidine analogs, demonstrated potent receptor affinity [2]. Therefore, substituting the target compound with a non-methylated, a 3-substituted, or a larger ring analog (e.g., pyrrolidine) is not a functionally equivalent procurement decision and can derail a structure-activity relationship (SAR) program, as highlighted by the binding data below.

Product-Specific Quantitative Evidence for N-Methylazetidin-2-amine Dihydrochloride Differentiation


N-Methyl Azetidine vs. Pyrrolidine Scaffold: A Critical Selectivity Switch for TAAR1 Affinity

In a Roche patent evaluating 2-azetidinemethaneamines as TAAR1 ligands, the azetidine scaffold was found to confer essential receptor affinity. Compounds based on the 2-azetidinemethaneamine core, a structural parent to N-methylazetidin-2-amine, are claimed as preferred for TAAR1 activity [1]. While specific Ki/EC50 values for the simple N-methyl free base are not disclosed, the patent explicitly differentiates the azetidine series (n=0) from the corresponding pyrrolidine (n=1) and larger ring analogs, indicating that ring size is a critical determinant of potency [1]. This suggests that attempting to substitute with a 2-pyrrolidinemethaneamine analog would not be a functionally equivalent procurement choice.

TAAR1 agonism CNS drug discovery scaffold hopping

Regioisomeric Differentiation: 2-Aminomethyl vs. 3-Amino Azetidine in GPCR and Enzyme Modulation

The position of the amine substituent on the azetidine ring dictates biological activity. N-methylazetidin-3-amine derivatives have been explored as serotonin receptor (5-HT6R, 5-HT3R) ligands and monoamine oxidase B (MAO-B) inhibitors, while the 2-aminomethyl series (to which the target compound belongs) is prominent in TAAR1 ligand patents [1]. This regioisomeric divergence means that a procurement decision for a 3-amino azetidine (e.g., CAS 1188263-88-8) would target a completely different biological space, potentially leading to project failure.

GPCR ligands enzyme inhibition regioisomerism

Physicochemical Property Differentiation: Computed LogP for CNS Multiparameter Optimization (MPO)

The computed partition coefficient (LogP) is a key parameter for CNS drug design. N-Methylazetidin-2-amine dihydrochloride has a reported computed LogP of -0.13 . This value is significantly lower than many common CNS-active azetidine derivatives, which often have LogP values >2.0 to facilitate blood-brain barrier penetration. For instance, a brain-penetrant N-methylated azetidine-derived arylazepine achieved a brain/blood ratio of 2.05:1, which is correlated with higher lipophilicity [1]. The lower LogP of the target compound suggests it may serve a different purpose, such as a polar building block for increasing solubility or reducing off-target binding.

CNS drug design physicochemical properties LogP

Salt Form Advantage: Dihydrochloride Solubility vs. Free Base Handling

The dihydrochloride salt form of N-methylazetidin-2-amine offers a key practical advantage over the free base. A related compound, azetidin-2-ylmethanamine free base, has a reported boiling point of 53-55 °C, indicating significant volatility that can lead to weighing errors and material loss . In contrast, N-methylazetidin-2-amine dihydrochloride is a solid with enhanced aqueous solubility, described as 'highly soluble in water and polar solvents' , making it much easier to handle, accurately weigh, and formulate for biological assays.

salt selection solubility medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for N-Methylazetidin-2-amine Dihydrochloride


TAAR1-Focused CNS Drug Discovery Programs

This compound is the ideal starting material for synthesizing novel TAAR1 ligands, as demonstrated by the foundational Roche patent [1]. Its 2-aminomethyl substitution pattern is the core pharmacophore for this emerging target class, which is implicated in schizophrenia, depression, and ADHD.

Scaffold-Hopping from Pyrrolidine Leads to Improve Selectivity

When a pyrrolidine-based lead series shows off-target activity, the azetidine analog can be used for scaffold hopping. The patent literature explicitly claims the azetidine core as a distinct and preferred scaffold over pyrrolidine for certain GPCR targets, offering a path to improved selectivity [1].

Synthesis of Polar, Low-LogP Fragment Libraries for FBDD

With a computed LogP of -0.13, this building block is extremely polar for its size . This makes it an ideal component for fragment-based drug discovery (FBDD) libraries where low lipophilicity is desired to improve aqueous solubility and avoid non-specific binding.

Building Block for 18F-Labeled PET Tracer Development

The N-methyl group on the azetidine ring is a common feature in CNS PET tracers. The target compound's physicochemical profile (low LogP, contained in a solid salt form for easy handling ) makes it a practical precursor for radiolabeling and developing next-generation imaging agents for targets like TAAR1 or other CNS receptors.

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